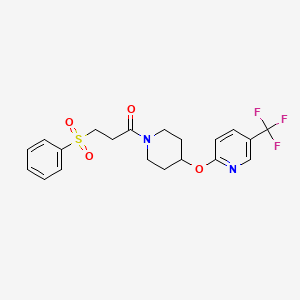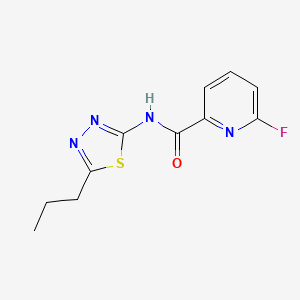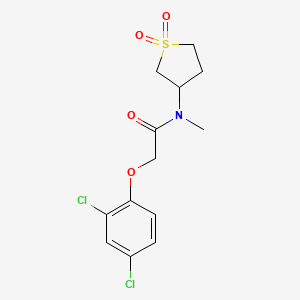
3-(Phenylsulfonyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylsulfonyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one is a multifaceted compound characterized by its distinct structure and notable chemical properties. This compound features a phenylsulfonyl group, a piperidine ring, and a trifluoromethyl-substituted pyridine moiety, which collectively bestow it with significant scientific interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a sequence of well-defined organic reactions. The starting materials typically include a phenylsulfonyl chloride and a piperidine derivative. The piperidine can be functionalized with a trifluoromethyl pyridine group through nucleophilic substitution reactions. Subsequently, the intermediate is coupled with a suitable ketone derivative under controlled conditions to form the final product. The synthesis requires careful control of temperature, pH, and reaction time to optimize yields and purity.
Industrial Production Methods
Industrial-scale synthesis of this compound involves automated reactors and continuous flow processes to ensure scalability and consistency. The use of catalysis, solvent optimization, and process intensification techniques are common to improve efficiency and minimize environmental impact. Purification steps, such as crystallization and chromatography, are integral to obtaining high-purity final products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfonyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: : Formation of sulfonic acids or sulfones.
Reduction: : Conversion to the corresponding sulfide or amine derivatives.
Substitution: : Functional group exchanges, particularly at the piperidine nitrogen or pyridine ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: : Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
The reaction products vary depending on the specific conditions:
Oxidation can yield sulfonic acid derivatives.
Reduction can produce sulfides or amines.
Substitution can lead to modified piperidine or pyridine derivatives.
Scientific Research Applications
3-(Phenylsulfonyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one has a broad spectrum of applications in scientific research:
Chemistry: : Used as a building block for synthesizing complex molecules, particularly in medicinal chemistry.
Biology: : Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: : Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: : Utilized in the development of advanced materials and coatings, leveraging its unique chemical properties.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl pyridine moiety contributes to strong binding affinity through hydrophobic interactions, while the piperidine ring may engage in hydrogen bonding and electrostatic interactions. These combined effects can modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Unique Features
Compared to other sulfonyl piperidine derivatives, 3-(Phenylsulfonyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one stands out due to its trifluoromethyl-substituted pyridine, which enhances its chemical stability and bioactivity.
List of Similar Compounds
3-(Phenylsulfonyl)-1-piperidin-1-ylpropan-1-one
1-(4-(3-Phenylsulfonylpropyl)piperidin-1-yl)-5-(trifluoromethyl)pyridin-2-one
3-(Phenylsulfonyl)-1-(4-(methylpyridin-2-yl)oxy)piperidin-1-yl)propan-1-one
These compounds share structural similarities but differ in functional groups and specific substituents, leading to varied chemical and biological properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4S/c21-20(22,23)15-6-7-18(24-14-15)29-16-8-11-25(12-9-16)19(26)10-13-30(27,28)17-4-2-1-3-5-17/h1-7,14,16H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQWETYTYZLZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B2858658.png)
![4-[(3-methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole](/img/structure/B2858660.png)
![N-(6-Oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)but-2-ynamide](/img/structure/B2858661.png)


![Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2858665.png)
![3-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2858667.png)
![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2858670.png)
![2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2858671.png)
![3-(3,4-dimethylphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2858673.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(oxolan-2-yl)methyl]amino)acetic acid](/img/structure/B2858674.png)
![1-[(3-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide](/img/structure/B2858675.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide](/img/structure/B2858677.png)
